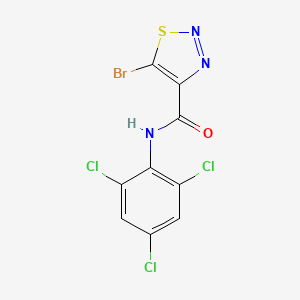
5-bromo-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 2,4,6-trichloroaniline with appropriate reagents to introduce the thiadiazole ring and bromine atom. One common method includes the cyclization of 2,4,6-trichloroaniline with thiocarbonyl diimidazole, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-bromo-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed for oxidation reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
5-bromo-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 5-bromo-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and chlorine atoms enhances its binding affinity and specificity, allowing it to exert its effects at lower concentrations.
相似化合物的比较
Similar Compounds
- 5-chloro-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide
- 5-iodo-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide
- 5-fluoro-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-bromo-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide exhibits unique properties due to the presence of the bromine atom Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity, binding affinity, and overall biological activity
属性
分子式 |
C9H3BrCl3N3OS |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
5-bromo-N-(2,4,6-trichlorophenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C9H3BrCl3N3OS/c10-8-7(15-16-18-8)9(17)14-6-4(12)1-3(11)2-5(6)13/h1-2H,(H,14,17) |
InChI 键 |
HVXNHDOPUCVEDK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)NC(=O)C2=C(SN=N2)Br)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


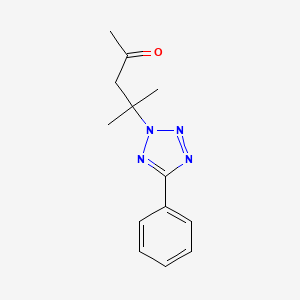
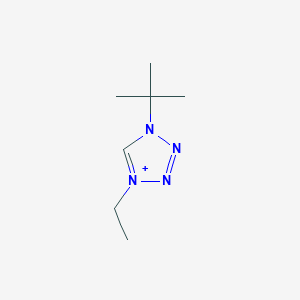

![Propyl 5-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500381.png)
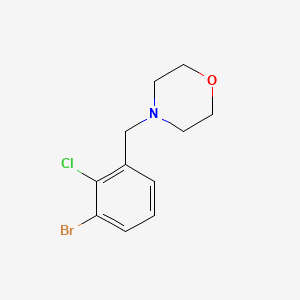
![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde](/img/structure/B12500385.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12500388.png)
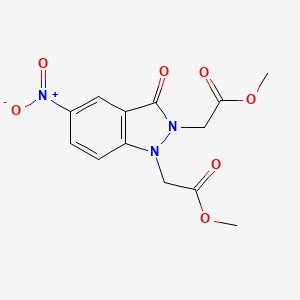
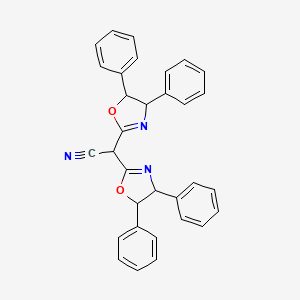
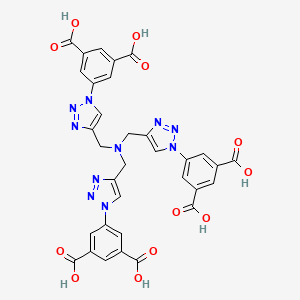
![N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12500405.png)
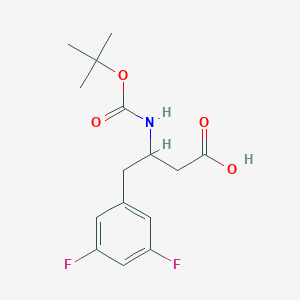
![Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12500414.png)
![2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole](/img/structure/B12500425.png)
